molecular formula C22H23N3O2 B12182247 [4-(3-methoxyphenyl)piperazin-1-yl][3-(1H-pyrrol-1-yl)phenyl]methanone

[4-(3-methoxyphenyl)piperazin-1-yl][3-(1H-pyrrol-1-yl)phenyl]methanone

Cat. No.: B12182247
M. Wt: 361.4 g/mol
InChI Key: YXUJGORJPUOZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(3-methoxyphenyl)piperazin-1-yl][3-(1H-pyrrol-1-yl)phenyl]methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-methoxyphenyl)piperazin-1-yl][3-(1H-pyrrol-1-yl)phenyl]methanone typically involves multi-step organic reactions. One common method includes the reductive amination of a piperazine derivative with an aromatic aldehyde in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction is usually carried out at room temperature with a catalytic amount of glacial acetic acid to facilitate the formation of the imine intermediate, which is subsequently reduced to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-(3-methoxyphenyl)piperazin-1-yl][3-(1H-pyrrol-1-yl)phenyl]methanone can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol derivative.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the carbonyl group would yield an alcohol derivative.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(3-methoxyphenyl)piperazin-1-yl][3-(1H-pyrrol-1-yl)phenyl]methanone is unique due to its specific substitution pattern on the piperazine ring and the presence of both methoxyphenyl and pyrrolylphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

[4-(3-methoxyphenyl)piperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone

InChI

InChI=1S/C22H23N3O2/c1-27-21-9-5-8-20(17-21)24-12-14-25(15-13-24)22(26)18-6-4-7-19(16-18)23-10-2-3-11-23/h2-11,16-17H,12-15H2,1H3

InChI Key

YXUJGORJPUOZSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.